

# The Chemometric Guide to 5-Chloro-isoxazole Derivatives: Structural Elucidation & Cross-Referencing

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## Compound of Interest

Compound Name:	5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde
CAS No.:	1354940-13-8
Cat. No.:	B6346121

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## Executive Summary: The Halogenated Bioisostere Challenge

In modern drug discovery, the 5-chloro-isoxazole moiety serves as a critical bioisostere for carboxylic acids and a scaffold for covalent inhibitors. However, its synthesis—often via nitrile oxide cycloadditions or chlorination of isoxazolones—frequently yields complex mixtures of regioisomers (3-chloro vs. 5-chloro) or side products (open-chain oximes).

This guide provides an objective, data-driven framework for distinguishing 5-chloro-isoxazole derivatives from their structural alternatives. Moving beyond simple shift lists, we establish a self-validating NMR protocol that integrates

H,

C, and

N data to ensure structural certainty.

## The Chemometric Landscape: 5-Cl-Isoxazole vs. Alternatives[1]

When synthesizing 5-chloro-isoxazoles, researchers typically encounter three primary structural possibilities. Distinguishing these requires precise analysis of the C4-H and C5 environments.

## Comparative NMR Shift Matrix (CDCl<sub>3</sub>)

The following table aggregates characteristic shift ranges derived from heteroaromatic chemometrics. Use this as your primary triage tool.

Feature	Target: 5-Chloro-isoxazole	Alt 1: 5-H Isoxazole (Parent)	Alt 2: 3-Chloro-isoxazole	Alt 3: 4-Chloro-isoxazole
H4 Proton (H)	6.2 – 6.5 ppm (s)	6.4 – 6.8 ppm (d, Hz)	6.5 – 6.9 ppm (d, Hz)	Absent
H5 Proton (H)	Absent	8.2 – 8.5 ppm (d, Hz)	8.3 – 8.6 ppm (s)	8.2 – 8.6 ppm (s)
C5 Carbon (C)	150 – 157 ppm	158 – 170 ppm	165 – 175 ppm	155 – 165 ppm
C4 Carbon (C)	100 – 105 ppm	102 – 108 ppm	103 – 108 ppm	108 – 115 ppm (C-Cl)
C3 Carbon (C)	Depends on substituent	Depends on substituent	145 – 155 ppm (C-Cl)	Depends on substituent

## Key Chemometric Insights

- The "Silent" C5: The most immediate indicator of 5-chloro substitution is the disappearance of the highly deshielded H5 proton (typically >8.0 ppm). If a signal persists above 8.0 ppm, you likely have the parent isoxazole or a regioisomer where C5 remains protonated.

- The Chlorine Shielding Paradox: While Chlorine is electronegative (Inductive effect, -I), its attachment to the  
  
-system of the isoxazole ring introduces a Mesomeric effect (+M) and a "Heavy Atom Effect." Consequently, C5-Cl often appears upfield (shielded, ~150-155 ppm) relative to the C5-H or C5-O of isoxazolones.
- Coupling Constants: The parent isoxazole exhibits a characteristic  
  
Hz. The loss of this coupling in the H4 signal (becoming a sharp singlet) is a definitive confirmation of 5-substitution.

## Technical Deep Dive: The Logic of Assignment

To validate the structure, one must understand the electronic causality governing the shifts.

### The C4-H Diagnostic

In 5-chloro-isoxazoles, the H4 proton is the sole ring proton. Its chemical shift is highly sensitive to the electronic nature of the substituent at C3.

- Electron Withdrawing Groups (EWG) at C3 (e.g., -NO  
  
, -CF  
  
): Deshield H4 (  
  
> 6.8 ppm).
- Electron Donating Groups (EDG) at C3 (e.g., -Alkyl, -OMe): Shield H4 (  
  
< 6.3 ppm).

### Solvent Effects (The "ASIS" Test)

Isoxazoles are dipole-rich molecules. Changing solvent from CDCl

to C

D

(Benzene-d6) induces Anisotropic Solvent Induced Shifts (ASIS).

- Protocol: Measure

<sup>1</sup>H NMR in CDCl<sub>3</sub>

and C

D

.

- Observation: Protons adjacent to the ring nitrogen or oxygen often show significant upfield shifts in benzene. This can resolve overlapping signals from side products.

## Experimental Protocol: The Self-Validating Workflow

Do not rely on a single spectrum. Follow this tiered validation protocol to ensure scientific integrity.

### Step 1: Sample Preparation

- Solvent: Use CDCl<sub>3</sub>

(99.8% D) + 0.03% TMS as the standard. Avoid DMSO-d<sub>6</sub>

for primary characterization as it can broaden exchangeable protons and obscure coupling due to viscosity.

- Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required for clear quaternary carbon detection in

<sup>13</sup>C NMR.

### Step 2: The 1D Acquisition Suite

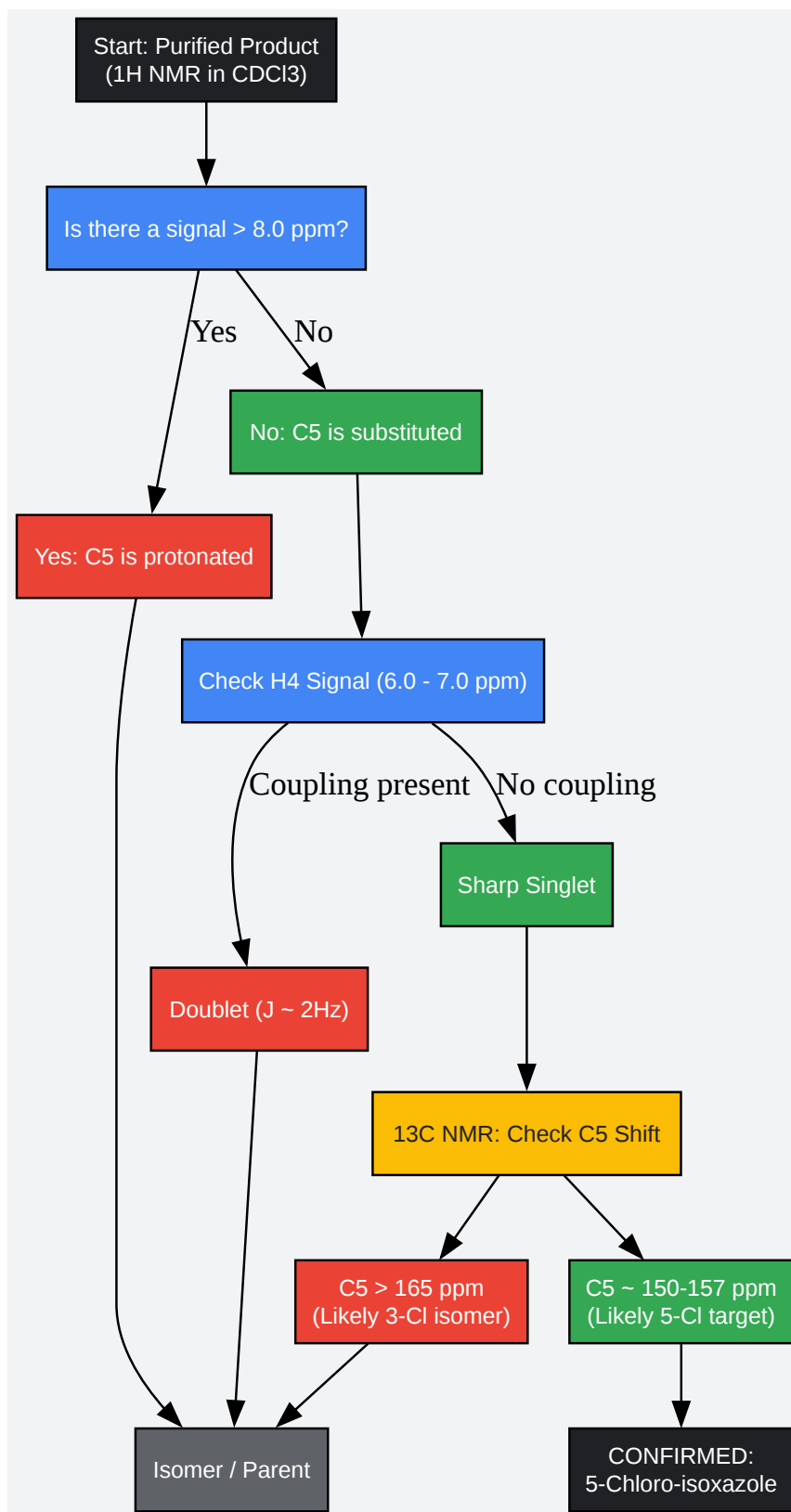
- <sup>1</sup>H NMR: 16 scans. Focus on the 6.0–7.0 ppm region (H<sub>4</sub>) and absence of 8.0+ ppm (H<sub>5</sub>).
- <sup>13</sup>C {<sup>1</sup>H} NMR: 1024 scans minimum. Look for the C<sub>5</sub>-Cl quaternary carbon around 150-157 ppm. Note: This signal may be lower intensity due to lack of NOE enhancement and C-Cl coupling broadening.

## Step 3: Advanced Cross-Referencing (2D NMR)

If the 1D data is ambiguous (e.g., distinguishing 3-Cl from 5-Cl), perform HMBC (Heteronuclear Multiple Bond Correlation).

- The 5-Cl Signature: You will see a correlation from the H4 proton to C3 and C5.
  - If it is 5-chloro-isoxazole: H4 correlates to a quaternary C5 (~155 ppm).
  - If it is 3-chloro-isoxazole: H4 correlates to a protonated C5 (~170 ppm, which would also show in HSQC).

## Visualization: Structural Assignment Logic Flow



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Figure 1: Decision tree for the unambiguous assignment of 5-chloro-isoxazole regioisomers based on  $^1\text{H}$  and  $^{13}\text{C}$  NMR observables.

## Advanced Validation: The N Secret Weapon

For high-stakes structural confirmation (e.g., pre-clinical candidates),

N NMR is the definitive tool. Isoxazoles possess a "pyridine-like" nitrogen (N2) and a "pyrrole-like" oxygen.

- Technique:

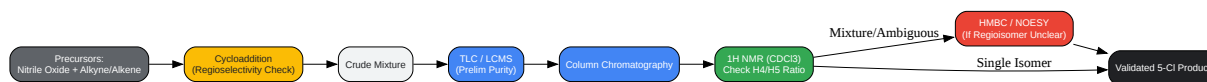
H-

N HMBC (Natural Abundance).

- The Data: The chemical shift of the isoxazole nitrogen is highly sensitive to substituents at C3 and C5.<sup>[1]</sup>
- Expectation:
  - 5-Chloro-isoxazole: The N2 nitrogen typically resonates around -10 to -20 ppm (relative to nitromethane) or ~360 ppm (relative to liquid NH<sub>3</sub>).
  - Comparison: The presence of the electronegative Chlorine at C5 exerts a shielding effect on the adjacent Oxygen, but the Nitrogen shift is more affected by the C3 substituent. However, the correlation pattern is key. In 5-Cl derivatives, H4 will show a strong 3-bond correlation to N2.

## Synthesis & Analysis Workflow

To ensure reproducibility, integrate the analysis directly into the synthesis workflow.



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Figure 2: Integrated synthesis and analytical workflow to filter out regioisomeric impurities early in the development cycle.

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